Salicilamidoxima

Descripción general

Descripción

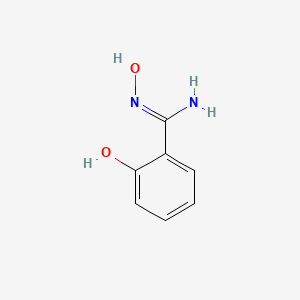

Salicylamidoxime is a chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is commonly used in research .

Synthesis Analysis

Salicylamidoxime has been used to synthesize new polynuclear Mn III complexes . The synthesis process involves the creation of 13 new polynuclear Mn III complexes .Molecular Structure Analysis

The general formula for the complexes synthesized from Salicylamidoxime is [Mn 6 O 2 (H 2 N-sao) 6 (L) 2 (solvent) 4–6], where L represents carboxylate, chloride, or 2-cyanophenolate, and the solvent can be H 2 O, MeOH, EtOH, or py .Chemical Reactions Analysis

The chemical reactions involving Salicylamidoxime are complex and involve the formation of new polynuclear Mn III complexes . These complexes consist of two trinuclear {Mn III3 (μ 3 -O) (H 2 N-sao) 3 } + cationic units linked together via two oximate and two phenolate oxygen atoms .Physical And Chemical Properties Analysis

Salicylamidoxime has a boiling point of 366.8 ℃ at 760 mmHg and a density of 1.35 g/cm 3 . Its InChI Key is DVAPQSJNIZTABV-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Imanes de molécula única (SMM)

Salicilamidoxima se ha utilizado en la síntesis de imanes de molécula única de manganeso(III). Estos compuestos exhiben acoplamiento ferromagnético y relajación lenta de la magnetización, que son características de los SMM. Estos materiales son prometedores para aplicaciones en procesamiento de información cuántica, refrigeración a baja temperatura y espintrónica molecular debido a su potencial para mantener la coherencia cuántica durante períodos más largos .

Magnetismo molecular

La química de coordinación de this compound con metales de transición como el manganeso puede conducir al desarrollo de materiales con propiedades magnéticas significativas. Esto es particularmente relevante en el campo del magnetismo molecular, donde el objetivo es crear materiales que puedan funcionar como dispositivos de almacenamiento magnético, sensores o componentes en dispositivos espintrónicos .

Nanotecnología

Si bien no está directamente relacionado con this compound, el estudio de ligandos basados en oximas en nanotecnología sugiere aplicaciones potenciales para this compound en este campo. Las nanopartículas con ligandos de oxima podrían diseñarse para tener reactividades y propiedades únicas, que podrían ser aplicables en sistemas de administración de fármacos, catálisis y remediación ambiental .

Aplicaciones antimicrobianas

La similitud estructural de this compound con otras oximas que exhiben propiedades antimicrobianas sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antibacterianos, antifúngicos y antivirales. La investigación en esta área podría conducir a la creación de nuevos tratamientos para diversas enfermedades .

Energía sostenible

Los estudios teóricos sugieren que los derivados de this compound podrían utilizarse en el diseño de materiales para iluminación y conversión de energía solar. Estos materiales podrían ofrecer una alternativa sostenible a las fuentes de energía tradicionales, contribuyendo al desarrollo de tecnologías verdes .

Safety and Hazards

Direcciones Futuras

The future directions of Salicylamidoxime research could involve the synthesis of new complexes and the exploration of their properties . The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .

Mecanismo De Acción

Target of Action

Salicylamidoxime, also known as o-hydroxybenzamide or amide of salicyl , is primarily used to synthesize polynuclear Mn III complexes . These complexes consist of two trinuclear {Mn III3 (μ 3 -O) (H 2 N-sao) 3 } + cationic units linked together via two oximate and two phenolate oxygen atoms .

Mode of Action

The mode of action of Salicylamidoxime is primarily through its interaction with manganese ions in the formation of these complexes. The Mn–N–O–Mn torsion angle appears as the main parameter controlling the exchange magnetic coupling constants J between the metallic ions . The critical angle where the exchange coupling between two Mn III switches from antiferromagnetic to ferromagnetic is 27° .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polynuclear mn iii complexes . These complexes have been shown to behave as single-molecule magnets , suggesting that Salicylamidoxime may have a significant impact on magnetic properties at the molecular level.

Result of Action

The primary result of Salicylamidoxime’s action is the formation of polynuclear Mn III complexes . These complexes behave as single-molecule magnets, with the spin ground state varying from 4 to 12 and anisotropy energy barriers from 24 to 86 K . This suggests that Salicylamidoxime could have significant applications in the field of molecular magnetism.

Action Environment

The action of Salicylamidoxime is influenced by environmental factors such as the presence of solvents. The work points out the structural flexibility of such systems, their sensitivity to solvent effects, and their ability to achieve high anisotropy energy barriers by simple desolvation .

Análisis Bioquímico

Biochemical Properties

Salicylamidoxime plays a significant role in biochemical reactions, particularly in the formation of polynuclear manganese complexes . It interacts with enzymes, proteins, and other biomolecules, forming stable complexes that exhibit unique magnetic properties. These interactions are primarily mediated through the oximate and phenolate oxygen atoms of Salicylamidoxime, which coordinate with metal ions such as manganese . The compound’s ability to form such complexes makes it valuable in studying enzyme mechanisms and protein interactions.

Cellular Effects

Salicylamidoxime has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell . For instance, Salicylamidoxime-based complexes have been observed to alter the magnetic properties of cells, which can impact cellular functions such as signal transduction and metabolic regulation . These effects highlight the compound’s potential in modulating cellular activities and its relevance in biomedical research.

Molecular Mechanism

The molecular mechanism of Salicylamidoxime involves its binding interactions with biomolecules, particularly metal ions. The compound forms stable complexes with manganese ions through its oximate and phenolate groups . These complexes exhibit unique magnetic properties, which are influenced by the torsion angles between the metal ions and the ligand . The binding interactions of Salicylamidoxime with metal ions can lead to enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound’s influence on gene expression is mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Salicylamidoxime can change over time due to its stability and degradation properties . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Salicylamidoxime may degrade into different products, which can alter its biochemical activity and impact cellular functions . Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of Salicylamidoxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular metabolism . At high doses, Salicylamidoxime can cause toxic or adverse effects, including enzyme inhibition and cellular damage . These threshold effects highlight the importance of careful dosage regulation in experimental studies to avoid potential toxicity.

Metabolic Pathways

Salicylamidoxime is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism is influenced by its interactions with specific enzymes, which can modify its chemical structure and activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of Salicylamidoxime within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation within different cellular compartments . The distribution of Salicylamidoxime is crucial for its biochemical activity and its effects on cellular functions.

Subcellular Localization

Salicylamidoxime exhibits specific subcellular localization patterns, which are essential for its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.

Propiedades

| { "Design of the Synthesis Pathway": "Salicylamidoxime can be synthesized by the reaction of salicylaldehyde with hydroxylamine hydrochloride followed by reaction with ammonium hydroxide.", "Starting Materials": [ "Salicylaldehyde", "Hydroxylamine hydrochloride", "Ammonium hydroxide" ], "Reaction": [ "Step 1: Dissolve salicylaldehyde in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for 2 hours.", "Step 2: Cool the mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it.", "Step 3: Dissolve the precipitate in ammonium hydroxide and heat the mixture at reflux for 2 hours.", "Step 4: Cool the mixture and filter the precipitate. Wash the precipitate with cold ethanol and dry it.", "Step 5: Recrystallize the product from ethanol to obtain pure salicylamidoxime." ] } | |

Número CAS |

6005-58-9 |

Fórmula molecular |

C7H8N2O2 |

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

N',2-dihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H,(H2,8,9) |

Clave InChI |

DVAPQSJNIZTABV-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C(=C1)/C(=N\O)/N)O |

SMILES |

C1=CC=C(C(=C1)C(=NO)N)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=NO)N)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Salicylamidoxime acts as a chelating ligand, coordinating to manganese(III) ions through its oxygen and nitrogen atoms. This interaction often results in the formation of hexanuclear manganese(III) complexes with a core structure of [MnIII6(μ3-O)2]10+. [, , ] These complexes exhibit intriguing magnetic properties, often behaving as single-molecule magnets (SMMs). [, , , ]

ANone: While the provided research focuses primarily on its metal complexes, Salicylamidoxime (H2N-saoH2) itself is characterized by the following:

A: The stability and compatibility of these complexes are influenced by factors like the nature of co-ligands, solvation state, and external conditions. For example, researchers have demonstrated that simple desolvation can significantly impact the anisotropy energy barriers in these {Mn6} complexes, influencing their magnetic properties. [] Additionally, the choice of axial carboxylate ligands plays a crucial role in defining the structural diversity and, consequently, the magnetic behavior of these systems. []

A: The synthesis of cationic [Mn6]2+ species represents a breakthrough in this field. [, ] These cationic complexes, achieved by replacing terminally bonded groups with neutral ligands like pyridine or imidazole, [] hold potential as building blocks for novel magnetic materials. Their cationic nature allows for the introduction of different counterions, paving the way for materials with tunable properties and expanded functionalities.

A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the magnetic behavior of these complexes. [] Researchers have used DFT to compute exchange coupling constants (J values) between Mn(III) ions, offering insights into the interplay between structural parameters (like the Mn-N-O-Mn torsion angle) and magnetic interactions. These calculations provide a theoretical foundation for interpreting experimental observations and designing new SMMs with tailored properties.

A: The structure of Salicylamidoxime plays a crucial role in dictating the magnetic properties of the resulting Mn(III) complexes. For instance, the Mn-N-O-Mn torsion angle significantly influences the exchange coupling (J values) between neighboring Mn(III) ions. A critical angle of 27° has been identified, below which the exchange coupling switches from antiferromagnetic to ferromagnetic. [] This sensitivity to structural features highlights the importance of structure-activity relationships in designing SMMs with specific magnetic behaviors.

A: Incorporating lipoic acid into these complexes introduces a sulfur-containing functionality, opening avenues for surface grafting. [] This functionalization is particularly relevant for integrating these SMMs into nanoscale devices. The lipoic acid group enables anchoring the Mn6 units onto surfaces, a critical step towards incorporating these magnetically interesting molecules into functional devices for molecular spintronics. []

A: Yes, researchers have successfully synthesized thioester-functionalized Mn(III) complexes using Salicylamidoxime and thioester-carboxylate ligands. [] These complexes are significant because the thioester group can act as a linker, potentially enabling the connection of these SMMs to form larger assemblies or to integrate them into molecular electronic devices. []

ANone: A range of analytical techniques is used to characterize Salicylamidoxime-based compounds:

- Single-crystal X-ray diffraction: Provides detailed structural information about the complexes. [, , ]

- DC and AC magnetic susceptibility measurements: Used to investigate the magnetic properties, including the spin ground state and the presence of SMM behavior. [, , , ]

- Hirshfeld surface analysis: Helps visualize and quantify intermolecular interactions in the crystal lattice, offering insights into packing and stability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)

![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)

![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)

![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)

![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)

![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)